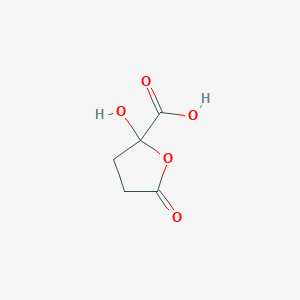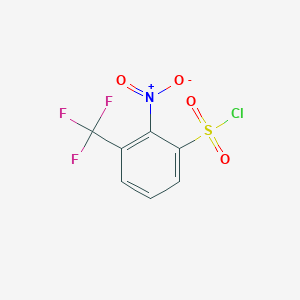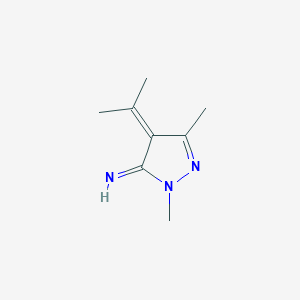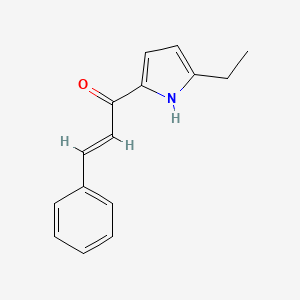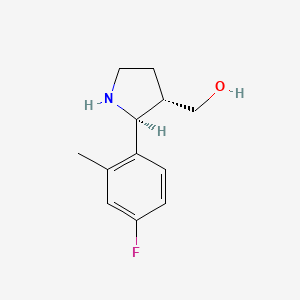
((2S,3S)-2-(4-Fluoro-2-methylphenyl)pyrrolidin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((2S,3S)-2-(4-Fluoro-2-methylphenyl)pyrrolidin-3-yl)methanol is a chiral compound that belongs to the class of pyrrolidines. This compound features a pyrrolidine ring substituted with a 4-fluoro-2-methylphenyl group and a hydroxymethyl group. The stereochemistry of the compound is defined by the (2S,3S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,3S)-2-(4-Fluoro-2-methylphenyl)pyrrolidin-3-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-methylbenzaldehyde and (S)-proline.
Formation of Pyrrolidine Ring: The key step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved by reacting 4-fluoro-2-methylbenzaldehyde with (S)-proline under acidic or basic conditions.
Reduction: The resulting intermediate is then reduced to form the hydroxymethyl group at the 3-position of the pyrrolidine ring. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
((2S,3S)-2-(4-Fluoro-2-methylphenyl)pyrrolidin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Substitution: The fluoro group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols, amines
Substitution: Various substituted phenyl derivatives
科学的研究の応用
Chemistry: As a chiral building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor interactions.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Used in the development of new materials or as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of ((2S,3S)-2-(4-Fluoro-2-methylphenyl)pyrrolidin-3-yl)methanol would depend on its specific application. In pharmacological studies, it may interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies, including binding assays and functional assays.
類似化合物との比較
Similar Compounds
- ((2S,3S)-2-(4-Fluorophenyl)pyrrolidin-3-yl)methanol
- ((2S,3S)-2-(4-Methylphenyl)pyrrolidin-3-yl)methanol
- ((2S,3S)-2-(4-Chloro-2-methylphenyl)pyrrolidin-3-yl)methanol
Uniqueness
((2S,3S)-2-(4-Fluoro-2-methylphenyl)pyrrolidin-3-yl)methanol is unique due to the presence of both the fluoro and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The specific stereochemistry also plays a crucial role in its interactions with biological targets.
特性
分子式 |
C12H16FNO |
|---|---|
分子量 |
209.26 g/mol |
IUPAC名 |
[(2S,3S)-2-(4-fluoro-2-methylphenyl)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C12H16FNO/c1-8-6-10(13)2-3-11(8)12-9(7-15)4-5-14-12/h2-3,6,9,12,14-15H,4-5,7H2,1H3/t9-,12+/m1/s1 |
InChIキー |
GNDLBXBPPPOBCB-SKDRFNHKSA-N |
異性体SMILES |
CC1=C(C=CC(=C1)F)[C@@H]2[C@H](CCN2)CO |
正規SMILES |
CC1=C(C=CC(=C1)F)C2C(CCN2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


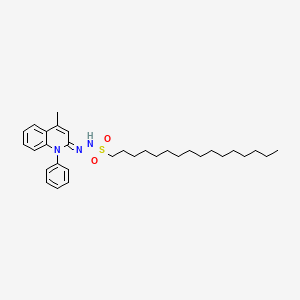
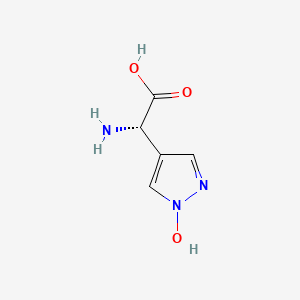
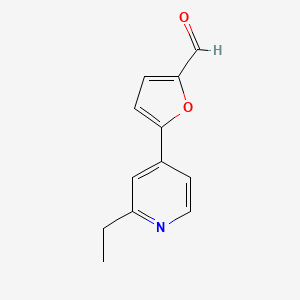
![2-Fluoro-5-[N-methyl-N-(2-nitrophenyl)carbamoyl]benzeneboronic acid](/img/structure/B12868290.png)
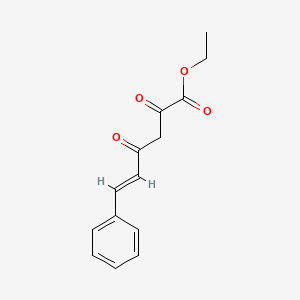
![1-Hydroxy-11-(4-hydroxyphenyl)-3-methyl-6,7,8,9-tetrahydropyridazino[1,2-a]indazol-10-ium bromide](/img/structure/B12868300.png)
![2,5-Diethoxybenzo[d]oxazole](/img/structure/B12868304.png)

